4-Chloro-2-(propan-2-yl)pyrimidine

描述

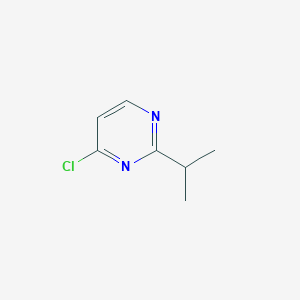

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLJCZLRYHWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498368 | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68210-26-4 | |

| Record name | 4-Chloro-2-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Propan 2 Yl Pyrimidine and Its Analogues

Classical and Contemporary Approaches to the Construction of Pyrimidine (B1678525) Ring Systems

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. Classical methods for constructing the pyrimidine ring often involve the condensation of two key fragments: a three-carbon component and a compound containing an N-C-N moiety. The most widely utilized of these is the Principal Synthesis, which involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea (B33335), or guanidine (B92328) derivative. Variants of this approach, such as the Biginelli reaction, provide a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea.

Contemporary approaches have focused on improving efficiency, yield, and substrate scope. These modern methods include transition-metal-catalyzed cross-coupling reactions, which are instrumental in creating substituted pyrimidine rings from halogenated pyrimidine precursors. Furthermore, multicomponent reactions (MCRs) have gained prominence for their ability to construct complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly accelerating reaction times and often improving yields for both classical and modern synthetic routes.

| Synthetic Approach | Description | Key Reactants Example | Reference |

| Pinner Synthesis | A classical method involving the condensation of a 1,3-dicarbonyl compound with an amidine. | 1,3-Diketones, Amidines | |

| Principal Synthesis | The most common classical route, condensing a 1,3-bifunctional three-carbon fragment with an N-C-N fragment. | Malonaldehyde, Urea | |

| Biginelli Reaction | A one-pot multicomponent reaction to form dihydropyrimidines. | Aldehyde, β-Ketoester, Urea | |

| Transition-Metal Catalysis | Modern methods using catalysts (e.g., Palladium, Copper) for cross-coupling reactions to form C-C or C-N bonds. | Halogenated Pyrimidines, Boronic Acids (Suzuki Coupling) | |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates and improve yields. | Various pyrimidine syntheses |

Direct Synthetic Strategies for 4-Chloro-2-(propan-2-yl)pyrimidine

The direct synthesis of this compound involves specific strategies that either construct the pyrimidine ring with the required substituents in place or achieve the target through a highly regioselective functionalization step.

Cyclization Reactions Leading to Pyrimidine Ring Formation

The most direct cyclization approach to form the 2-(propan-2-yl)pyrimidine skeleton utilizes the Pinner synthesis. This involves the condensation of isobutyramidine (propan-2-carboximidamide) hydrochloride with a suitable three-carbon electrophilic partner. A common precursor for the pyrimidine's 4-oxo functionality is a derivative of malonic acid or cyanoacetic acid. For instance, reaction with diethyl malonate or a related β-keto ester in the presence of a base like sodium ethoxide would lead to the formation of the intermediate, 2-(propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine).

Another reported method for synthesizing 2-substituted pyrimidines involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, which could be adapted for this specific target. These cyclization strategies yield a pyrimidine precursor that is ready for the subsequent chlorination step.

Regioselective Chlorination Techniques for Pyrimidine Precursors

Once the precursor, 2-(propan-2-yl)pyrimidin-4-ol, is synthesized, the introduction of the chlorine atom at the C4 position is typically achieved through a nucleophilic substitution reaction on the activated hydroxyl group. The most common and effective method for this transformation is treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine. Phosgene (COCl₂) or its safer synthetic equivalents can also be employed for this purpose.

This chlorination reaction proceeds via the conversion of the pyrimidone tautomer into a better leaving group, which is then displaced by a chloride ion. The reaction is highly regioselective for the C4 (and C6) position due to the electronic properties of the pyrimidine ring, where these positions are activated toward nucleophilic attack, especially after protonation or activation of the ring nitrogens or the exocyclic oxygen. Advanced methods for regioselective halogenation, such as those using hypervalent iodine(III) reagents, have been developed, although they are more commonly applied to direct C-H functionalization in specific systems.

Solid-Phase Synthesis Techniques for Substituted Pyrimidine Derivatives

Solid-phase organic synthesis (SPOS) has become a valuable technique for the rapid generation of libraries of compounds, including pyrimidine derivatives, by simplifying purification processes.

Application of Polymeric Supports in Pyrimidine Synthesis

In solid-phase synthesis, one of the starting materials is covalently attached to an insoluble polymeric support, such as Merrifield or Rink amide resins. Subsequent reactions are carried out, and excess reagents and by-products are removed by simple filtration and washing of the resin-bound intermediate. This strategy avoids the need for traditional purification methods like chromatography at intermediate stages.

For pyrimidine synthesis, either the N-C-N fragment (e.g., a guanidine or thiourea) or the three-carbon component can be immobilized on the resin. For example, a resin-immobilized thiouronium salt can be reacted with ethyl cyanoacetate and various aldehydes to build a library of substituted pyrimidines. After the final reaction step, the desired pyrimidine derivative is cleaved from the solid support. This approach has been successfully used to synthesize diverse libraries of simple and fused pyrimidine ring systems.

Influence of Microwave Heating on Solid-Phase Pyrimidine Synthesis

The combination of solid-phase synthesis with microwave heating offers significant advantages, primarily a dramatic reduction in reaction times and often an increase in product yields. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates for processes that are slow under conventional heating conditions.

Environmentally Benign Synthetic Approaches for Pyrimidine Derivatives

In recent years, the principles of green chemistry have guided the development of new synthetic methodologies that are more efficient, less hazardous, and environmentally sustainable. For the synthesis of pyrimidine derivatives, two prominent approaches that align with these principles are the use of nanocatalysts and microwave-assisted synthesis. These methods offer significant advantages over traditional synthetic routes, including shorter reaction times, higher yields, and the use of less toxic reagents and solvents.

The use of nanoparticles as catalysts in organic synthesis has gained considerable attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanoparticles have been explored for the synthesis of pyrimidine derivatives, offering green and efficient alternatives to conventional catalysts.

Research has demonstrated the utility of various metal oxide nanoparticles in promoting the synthesis of pyrimidine-containing scaffolds. For instance, titanium dioxide nanoparticles (TiO₂-NPs) have been successfully employed as a safe, eco-friendly, and non-toxic catalyst in the Biginelli synthesis to produce pyrimidine derivatives nih.gov. The use of TiO₂-NPs can save time and reduce the use of chemicals nih.gov. Similarly, spinel chromite nanocatalysts, such as nano-CoCr₂O₄, have shown remarkable catalytic activity in the synthesis of diaminopyrimidine oxide derivatives semanticscholar.org. These catalysts are noted for their efficiency and can be recycled multiple times without a significant loss of activity, adding to the sustainability of the process semanticscholar.org.

Magnetic nanoparticles, such as copper ferrite (CuFe₂O₄), have also emerged as highly efficient and recyclable catalysts for the synthesis of pyrimido[4,5-d]pyrimidine derivatives indexcopernicus.com. The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet, simplifying the purification process and reducing waste indexcopernicus.comnih.gov. Other examples include the use of nickel oxide nanoparticles (NiO NPs) for the synthesis of pyridopyrimidine derivatives and zinc ferrite nanoparticles (ZnFe₂O₄/GA) for preparing pyrazolo pyrano pyrimidine derivatives in aqueous media researchgate.netresearchgate.net.

While a specific protocol for the nanoparticle-catalyzed synthesis of this compound is not detailed in the reviewed literature, the successful application of these nanocatalysts to a wide range of pyrimidine analogues suggests their potential applicability. The general approach would involve the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent in the presence of a nanocatalyst. For the synthesis of this compound, this could conceptually involve the reaction of isobutyramidine with a suitable three-carbon building block, followed by chlorination, facilitated by a nanocatalyst.

Table 1: Examples of Nanoparticle-Catalyzed Synthesis of Pyrimidine Analogues

| Catalyst | Pyrimidine Derivative | Reaction Conditions | Yield (%) | Reference |

| TiO₂-NPs | 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile | Ethanol, Reflux | High | nih.gov |

| Nano-CoCr₂O₄ | 2,6-diamino-4-chloropyrimidine N-oxide | Ethanol, 50°C, 90 min | 95.6 | semanticscholar.org |

| CuFe₂O₄@SiO₂-EA | Pyrimido[4,5-d]pyrimidine derivatives | Water, 80°C | High | indexcopernicus.com |

| NiO NPs | Pyrido[1,2-a]pyrimidine derivatives | One-pot, three-component reaction | 75-92 | researchgate.net |

| ZnFe₂O₄/GA | Pyrazolo pyrano pyrimidine derivatives | Water, Ultrasonic condition | High | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide variety of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final products compared to conventional heating methods.

The synthesis of various pyrimidine derivatives has been successfully achieved using microwave technology. For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been reported via microwave irradiation of 2-amino-4-chloropyrimidine with different substituted amines in anhydrous propanol. This method resulted in reaction times of only 15-30 minutes at temperatures between 120-140°C nih.govresearchgate.net. Another study demonstrated the microwave-assisted synthesis of trisubstituted pyrimidines on a solid support, where the total reaction time was significantly reduced from 21 hours to 40 minutes, with an increase in yield from 79% to 90% uni.lu.

Microwave-assisted synthesis is particularly effective for multicomponent reactions, allowing for the rapid construction of complex heterocyclic scaffolds in a single step. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidines has been achieved in good yields within 8 minutes under microwave irradiation thieme.de. Similarly, tetrahydropyrimidine derivatives have been synthesized via a microwave-assisted Biginelli condensation semanticscholar.org.

For the specific target molecule, this compound, a plausible microwave-assisted approach would involve the reaction of isobutyramidine hydrochloride with a suitable C3 synthon, such as malondialdehyde or a derivative, followed by a chlorination step. While a dedicated study on this specific reaction under microwave irradiation is not available in the searched literature, the general success of MAOS for the synthesis of other 4-chloropyrimidine (B154816) analogues, such as 4-chloro-2-methylpyrimidine and 4-chloro-2-(trichloromethyl)pyrimidine, supports the feasibility of this approach thieme.degoogle.com. The chlorination of the corresponding 2-isopropyl-pyrimidin-4-ol could also be accelerated using microwave heating in the presence of a chlorinating agent like phosphorus oxychloride.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogues

| Pyrimidine Derivative | Method | Reaction Time | Yield (%) | Reference |

| 2-Amino-4,6-diarylpyrimidines | Conventional Heating | Longer | Higher | javeriana.edu.co |

| 2-Amino-4,6-diarylpyrimidines | Microwave-Assisted | Shorter | Acceptable to Good | javeriana.edu.co |

| Trisubstituted Pyrimidines | Conventional Solid Phase | 21 hours | 79 | uni.lu |

| Trisubstituted Pyrimidines | Microwave-Assisted Solid Phase | 40 minutes | 90 | uni.lu |

| 2-Amino-4-chloro-pyrimidine derivatives | Microwave-Assisted | 15-30 minutes | Not specified | nih.govresearchgate.net |

| Thioethers containing 1,2,4-triazole | Conventional Heating | 8 hours | 45 | mdpi.com |

| Thioethers containing 1,2,4-triazole | Microwave-Assisted | 15 minutes | 82 | mdpi.com |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Propan 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Nucleus

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.org The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com

Regioselectivity and Site-Specificity of Nucleophilic Attack at C-4 Position

In pyrimidine systems, nucleophilic attack generally occurs at the positions ortho or para to the ring nitrogen atoms, which are electron-withdrawing. For 2,4-disubstituted pyrimidines, substitution typically happens preferentially at the C-4 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position, as the charge can be delocalized onto both nitrogen atoms. libretexts.orgstackexchange.com

In the case of 4-Chloro-2-(propan-2-yl)pyrimidine, the chlorine atom at the C-4 position is the leaving group. The C-4 position is activated by the para nitrogen atom (N-1) and the ortho nitrogen atom (N-3). The attack of a nucleophile at C-4 leads to a Meisenheimer intermediate where the negative charge is effectively stabilized by resonance, involving both nitrogen atoms.

However, the regioselectivity of SNAr reactions on pyrimidines can be sensitive to the nature of other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, while C-4 substitution is common, exceptions leading to C-2 substitution or a mixture of products can occur, influenced by the electronic properties of other ring substituents. wuxiapptec.com

Electronic and Steric Effects Influencing SNAr Pathways

The rate and pathway of SNAr reactions are governed by a combination of electronic and steric factors.

Electronic Effects:

Electron-withdrawing groups: The nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, making the ring susceptible to nucleophilic attack. Substituents on the ring can further modulate this reactivity. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms and stabilize the anionic Meisenheimer intermediate, thus increasing the reaction rate. masterorganicchemistry.com

Steric Effects:

Steric hindrance can play a significant role in determining the site of nucleophilic attack. rsc.org In this compound, the propan-2-yl (isopropyl) group at the C-2 position is bulkier than the chloro group at C-4. This steric bulk around the C-2 position would further favor nucleophilic attack at the less hindered C-4 position.

The influence of steric hindrance is also observed in reactions with bulky nucleophiles, where attack at a less sterically congested site is preferred. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been widely applied to functionalize heterocyclic compounds, including pyrimidines.

Palladium-Catalyzed Arylation and Alkylation Reactions

Palladium catalysts are particularly effective in mediating cross-coupling reactions. researchgate.net The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

For chloropyrimidines, the Suzuki-Miyaura coupling provides an efficient route for arylation and alkylation. The reactivity of the chloro-substituent can be enhanced by the electron-deficient nature of the pyrimidine ring. Various palladium catalysts and reaction conditions have been developed for the Suzuki-Miyaura coupling of chloropyrimidines. researchgate.netarkat-usa.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. arkat-usa.org

A typical Suzuki-Miyaura reaction involving a chloropyrimidine would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine to form a Pd(II) complex. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. yonedalabs.com

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving chloroheterocycles.

| Parameter | Typical Conditions | Reference |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | nih.govresearchgate.net |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh3) | libretexts.org |

| Base | K3PO4, Na2CO3 | nih.gov |

| Solvent | DMF, Aqueous solvents | researchgate.netnih.gov |

| Organoboron Reagent | Arylboronic acids, Alkylboronic acids | libretexts.org |

While less common than organoboron reagents, organoindium reagents have also been utilized in cross-coupling reactions. An example includes the indium trichloride-promoted amination of 4-chlorothieno[2,3-d]pyrimidine. nih.gov Although this is not a direct C-C bond formation, it demonstrates the utility of indium compounds in facilitating substitution reactions on chloro-substituted heterocyclic systems. The development of palladium-catalyzed cross-coupling reactions with organoindium reagents could offer an alternative pathway for the functionalization of this compound.

Copper-Catalyzed Transformations and Related Methodologies

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type couplings, offer a cost-effective and less toxic alternative to palladium-based systems for forming carbon-heteroatom bonds. nih.gov These methods are effective for coupling (hetero)aryl halides with a variety of nucleophiles. In the context of this compound, the chlorine atom at the C4 position is susceptible to displacement by nucleophiles, a process that can be efficiently promoted by a copper catalyst.

Recent advancements have highlighted the use of ligands like α-benzoin oxime and oxalohydrazides to facilitate these transformations, even with less reactive aryl chlorides. nih.govnih.gov For instance, copper(II) acetate (B1210297) in the presence of a suitable ligand can effectively catalyze the coupling of chloropyrimidines with amines and amino acids. nih.gov The reaction conditions are generally mild, often requiring a base such as potassium phosphate (B84403) and a polar aprotic solvent like DMSO or DMF. nih.gov These methodologies tolerate a wide array of functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov

The general applicability of copper-catalyzed C-N and C-O bond formation is well-established for various heterocyclic halides. nih.govnih.gov While specific studies on this compound are not extensively detailed, the reactivity of related 2-chloropyrimidines suggests high yields are achievable. nih.gov The reaction involves the coupling of the pyrimidine with N-nucleophiles (like pyrrole (B145914) or amino acid esters) or O-nucleophiles (like phenols and alcohols). nih.govnih.gov

| Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrimidine | L-proline methyl ester | Cu(OAc)₂, BO, K₃PO₄ | DMSO | 86 | nih.gov |

| 2-Chloropyrimidine | Sarcosine ethyl ester | Cu(OAc)₂, BO, K₃PO₄ | DMSO | 87 | nih.gov |

| Aryl Bromide | Phenol | Cu(I) w/ Oxalohydrazide Ligand | Dioxane | High (up to 8000 TON) | nih.gov |

| Aryl Iodide | Thiol | CuO, 1,10-Phenanthroline | Water | Good to Excellent | researchgate.net |

Other Metal-Mediated Coupling Strategies (e.g., Sonogashira, Heck, Stille)

Beyond copper, palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, significantly expanding the synthetic utility of this compound. The chlorine atom at the C4 position serves as an effective leaving group in these transformations.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form arylalkynes and conjugated enynes. wikipedia.orglibretexts.org It is typically performed using a palladium catalyst, a copper(I) co-catalyst (though copper-free versions exist), and an amine base. organic-chemistry.orgnih.gov The reaction tolerates a wide range of functional groups and can be carried out under mild conditions, making it ideal for modifying complex substrates. wikipedia.orgjk-sci.com The coupling of this compound with a terminal alkyne would yield a 4-alkynyl-2-isopropylpyrimidine, a valuable intermediate for further synthesis.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgyoutube.com This reaction is known for its excellent trans selectivity. organic-chemistry.org For this compound, a Heck reaction with an activated alkene (e.g., an acrylate) would introduce a vinyl group at the C4 position. The choice of catalyst, ligands, and base is crucial for achieving high efficiency. youtube.comlibretexts.org

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (stannane) and an sp²-hybridized organic halide. organic-chemistry.orgwikipedia.org Its key advantages include the stability of the organotin reagents and tolerance to a vast array of functional groups, which means protection/deprotection steps are often unnecessary. uwindsor.ca Coupling this compound with an organostannane, such as a vinyl-, aryl-, or heteroarylstannane, under palladium catalysis provides a direct route to highly functionalized pyrimidines. libretexts.orgharvard.edu A significant drawback is the toxicity of the tin compounds. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 4-Alkynylpyrimidine | Mild conditions, high functional group tolerance. | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | 4-Alkenylpyrimidine | Forms substituted alkenes, often with high stereoselectivity. | organic-chemistry.orglibretexts.org |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl/Vinyl/Alkylpyrimidine | Broad scope, high functional group tolerance. | organic-chemistry.orguwindsor.ca |

Electrophilic Aromatic Substitution on Pyrimidine Derivatives and its Limitations

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is notably challenging. The presence of two electronegative nitrogen atoms significantly deactivates the ring towards attack by electrophiles, a phenomenon more pronounced than in pyridine (B92270). bhu.ac.in This deactivation arises from the inductive electron withdrawal by the nitrogen atoms, which reduces the electron density of the ring carbons, making them less nucleophilic. researchgate.net

For an unactivated pyrimidine, harsh reaction conditions are typically required for EAS to proceed, and the reaction is often of little synthetic importance. bhu.ac.in The electron-withdrawing nature of the nitrogens pulls electron density primarily from the C2, C4, and C6 positions. Consequently, the C5 position is the least electron-deficient and thus the most favorable site for electrophilic attack, should the reaction occur. researchgate.net

The presence of the chloro and isopropyl groups on this compound further influences reactivity. The C4-chloro group is an electron-withdrawing group (by induction) and a deactivator, while the C2-isopropyl group is a weak electron-donating group. However, the powerful deactivating effect of the two ring nitrogens is the dominant factor, rendering the pyrimidine core strongly resistant to classical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation under standard conditions. bhu.ac.inchemistrysteps.com

To achieve electrophilic substitution, the pyrimidine ring generally requires activation by potent electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) substituents. bhu.ac.inresearchgate.net For example, 2-pyrimidone can undergo nitration. bhu.ac.in Without such activating groups, as in the case of this compound, electrophilic attack is highly disfavored. Attempts to force the reaction, for instance using a Lewis acid catalyst for a Friedel-Crafts reaction, are likely to fail or result in complexation at the nitrogen atoms, which further deactivates the ring. chemistrysteps.comquora.com

| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Reason |

|---|---|---|---|

| C2, C4, C6 | Low | Very Low | Strong inductive electron withdrawal by adjacent nitrogen atoms. |

| C5 | Relatively Higher | Low (but most likely site) | Less affected by the inductive pull of the two nitrogen atoms compared to other positions. |

Radical Reactions and Their Utility in Functionalizing Pyrimidine Rings

Given the difficulty of electrophilic substitution on electron-deficient heterocycles like pyrimidine, radical reactions provide a valuable alternative for functionalization. acs.org These reactions are generally less sensitive to the electronic nature of the aromatic ring compared to polar reactions. Radical functionalization can proceed through various mechanisms, including radical substitution (Sᵣ) and radical addition processes. acs.orguhmreactiondynamics.org

One of the most well-known methods for the radical functionalization of heteroaromatics is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electron-deficient) heterocycle. acs.org For this compound, this approach could potentially be used to introduce alkyl or acyl groups onto the ring. The regioselectivity of such reactions on pyrimidines can be complex, but guidelines have been established to predict outcomes on various π-deficient heteroarenes. acs.org

Recent studies have also explored photochemical methods for generating pyridinyl radicals, which then undergo effective coupling with other radical species. acs.org This strategy, which diverges from classical Minisci chemistry, could offer new pathways for the functionalization of pyrimidines. acs.org Furthermore, research into the functionalization of pyrimidine to form RNA bases has demonstrated the viability of radical substitution (Sᵣ) pathways, where OH or NH₂ radicals replace hydrogen atoms on the ring. uhmreactiondynamics.orgrsc.org These reactions proceed via radical addition followed by a hydrogen elimination step and involve moderate energy barriers. rsc.org

For this compound, radical reactions offer a promising avenue for introducing substituents at positions that are inaccessible through conventional ionic pathways. The generation of radicals from sources like alkylsulfinate salts or via photochemical activation could enable the formation of new C-C bonds on the pyrimidine core. acs.org

Functional Group Interconversions and Derivatization Strategies on the Pyrimidine Core

The substituents on the this compound ring offer multiple handles for further chemical modification through functional group interconversion (FGI). fiveable.meimperial.ac.uk These transformations are crucial for building molecular diversity from a common scaffold.

Displacement of the C4-Chloride: The C4-chloro group is the most reactive site for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing pyrimidine ring facilitates the attack of nucleophiles at this position. stackexchange.comnih.gov This allows for the straightforward introduction of a wide variety of functional groups:

Amination: Reaction with primary or secondary amines (e.g., aniline, alkylamines) yields 4-aminopyrimidine (B60600) derivatives. This is a common strategy in medicinal chemistry. nih.govnih.gov

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides introduces ether linkages.

Thiolation: Reaction with thiols or their corresponding thiolates leads to the formation of 4-thioether pyrimidines.

Hydrolysis: Under forcing conditions, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding 4-pyrimidone derivative.

The reactivity of the C4 position is generally greater than that of the C2 position in dichloropyrimidines, allowing for selective monosubstitution at C4 under controlled conditions. stackexchange.comnih.gov

Modification of the C2-Isopropyl Group: The isopropyl group is generally unreactive. However, derivatization could potentially be achieved through radical halogenation at the tertiary C-H bond under UV light, though this might be complicated by reactions on the ring. lumenlearning.com

Derivatization of the Pyrimidine Ring Itself: A deconstruction-reconstruction strategy has been reported for pyrimidine diversification. nih.gov This involves N-activation, ring-opening with a nucleophile to form a vinamidinium salt, and subsequent ring-closing with a different amidine to construct a new, diversely substituted pyrimidine ring. nih.gov This advanced strategy allows for the formal difunctionalization of the original pyrimidine core. nih.gov

| Starting Group | Reagent/Condition | Product Functional Group | Reaction Type |

|---|---|---|---|

| 4-Chloro | R-NH₂ (Amine) | 4-Amino | Nucleophilic Aromatic Substitution |

| 4-Chloro | R-O⁻ (Alkoxide) | 4-Alkoxy | Nucleophilic Aromatic Substitution |

| 4-Chloro | R-S⁻ (Thiolate) | 4-Thioether | Nucleophilic Aromatic Substitution |

| 4-Chloro | H₂O / H⁺ or OH⁻ (forcing) | 4-Hydroxyl (4-Pyrimidone) | Nucleophilic Aromatic Substitution |

| 4-Chloro | Terminal Alkyne / Pd, Cu cat. | 4-Alkynyl | Sonogashira Coupling |

| 4-Chloro | Alkene / Pd cat. | 4-Alkenyl | Heck Coupling |

| 4-Chloro | Organostannane / Pd cat. | 4-Aryl/Vinyl | Stille Coupling |

4 Chloro 2 Propan 2 Yl Pyrimidine As a Versatile Building Block in Advanced Organic Synthesis

Synthesis of Diverse Substituted Pyrimidine (B1678525) Derivatives with Tailored Functionalities

The presence of a chlorine atom at the 4-position of the pyrimidine ring makes 4-chloro-2-(propan-2-yl)pyrimidine an excellent substrate for nucleophilic substitution reactions. This reactivity is the foundation for creating a diverse library of substituted pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Commonly, reactions with primary and secondary amines are employed to synthesize 4-amino-2-(propan-2-yl)pyrimidine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. nih.govchemicalbook.com The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield and purity of the desired products. For instance, acid-promoted amination has been studied for related chloropyrrolopyrimidines, where the reaction rate can be influenced by the solvent and the amount of acid used. nih.gov

Beyond simple amines, this scaffold can undergo more complex transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. uni.lutue.nl By reacting this compound with various aryl or heteroaryl boronic acids, a wide array of 4-aryl- and 4-heteroaryl-2-(propan-2-yl)pyrimidines can be synthesized. bldpharm.comnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity, especially in more complex systems. nih.gov

The following table summarizes some of the key transformations of this compound:

| Reagent/Catalyst | Reaction Type | Product Class |

| Primary/Secondary Amines | Nucleophilic Aromatic Substitution | 4-Amino-2-(propan-2-yl)pyrimidines |

| Aryl/Heteroaryl Boronic Acids, Pd Catalyst | Suzuki-Miyaura Coupling | 4-Aryl/Heteroaryl-2-(propan-2-yl)pyrimidines |

| Thiols | Nucleophilic Aromatic Substitution | 4-Thioether-2-(propan-2-yl)pyrimidines |

| Alcohols | Nucleophilic Aromatic Substitution | 4-Alkoxy-2-(propan-2-yl)pyrimidines |

These reactions highlight the versatility of this compound as a building block for accessing a wide range of functionalized pyrimidine derivatives with tailored electronic and steric properties.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor

The reactivity of this compound extends beyond simple substitution, enabling its use as a key precursor for the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest in medicinal chemistry and materials science.

The synthesis of fused ring systems like pyrimidoquinolines and pyrido[2,3-d]pyrimidines often involves the strategic use of substituted pyrimidines. While direct examples starting from this compound are specific, the general synthetic strategies are applicable. For instance, a common approach to pyrido[2,3-d]pyrimidines involves the use of a preformed pyrimidine ring which is then elaborated to form the fused pyridine (B92270) ring. nih.gov

A typical strategy might involve the initial substitution of the chloro group with a suitable amine, followed by intramolecular cyclization reactions. For example, a 4-aminopyrimidine (B60600) derivative with an appropriate functional group at the 5-position can undergo cyclization to form the pyridopyrimidine core. nih.gov The presence of the 2-isopropyl group can influence the reactivity and solubility of the intermediates and final products. The synthesis of pyrimido[4,5-b]quinolines can also be achieved through multi-component reactions involving pyrimidine derivatives, showcasing the versatility of this heterocyclic core in constructing complex scaffolds. sharif.edu

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgnih.gov The use of pyrimidine derivatives in MCRs allows for the rapid assembly of diverse and complex molecular architectures.

For example, the Groebke-Blackburn-Bienaymé reaction (GBBR), an acid-catalyzed reaction between an α-aminoazine, an aldehyde, and an isocyanide, can be used to synthesize imidazo-fused pyrimidines. csic.es While a diaminopyrimidine is often used, the principles can be extended to derivatives of this compound after conversion of the chloro group to an amino group. Such MCRs offer a powerful tool for generating libraries of complex heterocyclic compounds for drug discovery and other applications. The following table provides a conceptual overview of MCRs involving pyrimidine derivatives.

| MCR Name | Reactants | Fused System |

| Groebke-Blackburn-Bienaymé | Aminopyrimidine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyrimidine |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid derivative | Quinoline-4-carboxylic acid |

These strategies underscore the potential of this compound as a starting point for the efficient synthesis of complex heterocyclic systems through both stepwise and multi-component approaches.

Precursor for the Synthesis of Bioorganic and Bioinorganic Molecules

The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. thieme.de The ability to functionalize the pyrimidine ring at various positions makes this compound a valuable precursor in the synthesis of molecules with potential therapeutic applications.

Chloropyrimidines are key intermediates in the synthesis of various kinase inhibitors, which are a major class of drugs used in cancer therapy and for the treatment of inflammatory diseases. google.com For example, pyrrolo[2,3-d]pyrimidines, which can be synthesized from chloropyrimidine precursors, are known inhibitors of Janus kinases (JAKs). google.com The 2-isopropyl group can play a role in modulating the binding affinity and selectivity of the final compound for its biological target. The synthesis of such bioactive molecules often involves the initial displacement of the chloro group with a suitable nucleophile, followed by further synthetic elaborations. thieme.de

While the primary focus is often on bioorganic molecules, the versatile coordination chemistry of pyrimidine derivatives also opens up possibilities in the realm of bioinorganic chemistry. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, leading to the formation of metal complexes. These complexes can have interesting properties and potential applications, for instance, as catalysts or as therapeutic or diagnostic agents. The specific substituents on the pyrimidine ring, such as the 2-isopropyl group, can influence the coordination properties and the stability and reactivity of the resulting metal complexes.

Integration into Supramolecular Architectures and Crystal Engineering Designs

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. This is achieved by controlling the intermolecular interactions between molecules in the solid state. Pyrimidine derivatives are excellent candidates for crystal engineering due to their ability to form various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govresearchgate.net

The substitution pattern on the pyrimidine ring plays a crucial role in directing the self-assembly of molecules into specific supramolecular architectures. For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while appropriate functional groups introduced via substitution of the chloro group can act as hydrogen bond donors. The presence of the chlorine atom itself can lead to halogen bonding interactions. nih.gov

| Intermolecular Interaction | Functional Group Involved | Potential Application |

| Hydrogen Bonding | N-atoms in pyrimidine ring, amino/hydroxyl groups | Design of predictable crystal structures |

| Halogen Bonding | Chlorine atom | Control of solid-state architecture |

| π-π Stacking | Pyrimidine ring | Development of electronic materials |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 2 Propan 2 Yl Pyrimidine and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: Proton NMR would be used to determine the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 4-Chloro-2-(propan-2-yl)pyrimidine, one would expect to see signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and distinct signals for the two protons on the pyrimidine (B1678525) ring. The chemical shifts of the aromatic protons would be influenced by the chloro and isopropyl substituents.

¹³C NMR: Carbon NMR spectroscopy provides information on the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the two methyl carbons and the methine carbon of the isopropyl group, as well as four signals for the carbon atoms of the pyrimidine ring. The carbon atoms bonded to the chlorine and the nitrogen atoms would have characteristic chemical shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. COSY would confirm the coupling between the isopropyl CH and CH₃ protons, while HSQC would link the proton signals directly to their attached carbon atoms, providing unequivocal structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrational modes would include C-H stretching from the isopropyl group and the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and a characteristic C-Cl stretching frequency in the fingerprint region.

Expected IR Absorption Regions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N and C=C Ring Stretch | 1600-1450 |

Specific, experimentally determined peak values for this compound are not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass-to-charge ratio. The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 156.0454 | Corresponding to the molecular formula C₇H₉³⁵ClN₂ |

Common fragmentation pathways would likely involve the loss of the isopropyl group or the chlorine atom.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would offer an unambiguous three-dimensional model of its solid-state conformation. As of now, no public crystallographic data for this specific compound appears to be available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The pyrimidine ring constitutes a π-conjugated system, which is expected to absorb UV radiation. The spectrum would likely show absorptions corresponding to π → π* and n → π* transitions. The solvent used for analysis can influence the position and intensity of these absorption maxima. Specific λmax values for this compound are not documented in the available search results.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be used, employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by the area percentage of the main peak in the chromatogram. Commercial suppliers note that the purity of this compound can be determined to be ≥98% by HPLC. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to assess purity and identify volatile impurities or byproducts in a sample of this compound.

常见问题

Q. What are the recommended synthetic routes for 4-Chloro-2-(propan-2-yl)pyrimidine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting pyrimidine derivatives with isopropyl groups under alkaline conditions (e.g., sodium hydroxide in THF/water mixtures) .

- Suzuki-Miyaura coupling : Using boronic ester intermediates (e.g., pinacol boronic esters) to introduce aromatic substituents. This method requires palladium catalysts and inert atmospheres .

- Stepwise functionalization : Sequential chlorination and alkylation of pyrimidine cores, with purification via recrystallization (e.g., from methanol) .

Q. How should researchers purify this compound to ensure high yield and purity?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol as solvents, allowing slow evaporation at room temperature to obtain single crystals suitable for X-ray diffraction .

- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients for intermediates .

- Vacuum drying : Post-synthesis precipitates should be washed with water/ethanol and dried under vacuum to remove residual solvents .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Cl bond at ~1.73 Å, isopropyl group geometry) .

- NMR spectroscopy : Key signals include δ 1.3–1.5 ppm (isopropyl CH3) and δ 8.5–9.0 ppm (pyrimidine protons) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at 185.06) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Store at –20°C long-term to prevent decomposition .

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods to avoid inhalation .

- Waste disposal : Neutralize acidic/byproduct residues before segregating in halogenated waste containers .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce functional groups to the pyrimidine core?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh3)4 or PdCl2(dppf) for Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .

- Solvent system : Optimize DMF/toluene mixtures (3:1 v/v) at 80–100°C for 12–24 hours .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and adjust equivalents of coupling partners to minimize side products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity validation : Use HPLC (≥98% purity) to rule out impurities affecting assay results .

- Structural analogs : Compare activity with derivatives (e.g., 5-fluoro or methylsulfanyl variants) to identify pharmacophore requirements .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- DFT calculations : Analyze electron density maps to identify nucleophilic attack sites (e.g., C4 chlorine vs. C2 isopropyl groups) .

- Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases) to guide functionalization for enhanced binding .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in pyrimidine derivatives?

- Methodological Answer :

- Parallel synthesis : Prepare a library of analogs with systematic substitutions (e.g., Cl → F, isopropyl → cyclopropyl) .

- Bioactivity profiling : Test against panels of enzymes/cell lines to correlate substituent effects with potency/selectivity .

- Crystallographic analysis : Resolve ligand-target complexes to identify critical hydrogen bonds or steric clashes .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce conditions : Ensure identical solvent systems and heating rates during melting point determination .

- Deuterated solvent effects : Note that NMR shifts (e.g., CDCl3 vs. DMSO-d6) can vary by 0.1–0.3 ppm .

- Batch variability : Source reagents from the same supplier (e.g., Sigma-Aldrich vs. TCI) to minimize impurity-driven differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。